
Driselase in Plant-Pathogen Interaction Studies:
Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Driselase

Cat. No.: B13393941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Driselase is a commercially available enzyme preparation renowned for its potent cell wall-

degrading capabilities.[1][2] Derived from fungi such as Trichoderma viride or Basidiomycetes

sp., it is a complex mixture of carbohydrolases, including cellulase, hemicellulase, pectinase,

xylanase, and laminarinase.[1][2] This broad spectrum of enzymatic activities makes Driselase
an invaluable tool in the study of plant-pathogen interactions, enabling researchers to dissect

the intricate molecular dialogues that occur at the plant-fungal interface.

These application notes provide a comprehensive overview of the key applications of

Driselase in this field, complete with detailed experimental protocols, quantitative data, and

visual representations of relevant pathways and workflows.

Core Applications of Driselase
The multifaceted enzymatic nature of Driselase allows for its application in several key areas

of plant pathology research:

Protoplast Isolation from Fungal Pathogens: The removal of the fungal cell wall to generate

protoplasts is a fundamental technique for studying fungal biology, genetics, and

pathogenesis. Driselase, often in combination with other lytic enzymes, is highly effective in

producing high yields of viable protoplasts from a variety of fungal species.[3][4] This is a
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prerequisite for downstream applications such as genetic transformation (e.g., using

CRISPR/Cas9), single-cell analyses, and studying the effects of antifungal compounds.

Protoplast Isolation from Plant Tissues: Understanding the host's response to pathogens at a

cellular level is crucial. Driselase is widely used to isolate protoplasts from plant tissues,

such as leaves and roots.[1] Plant protoplasts are an excellent system for transient gene

expression studies, allowing for the rapid characterization of plant defense-related genes,

the study of protein subcellular localization, and the investigation of signal transduction

pathways.

Release of Fungal Elicitors: The fungal cell wall contains various molecules, such as chitin

and β-glucans, that can be recognized by the plant immune system as Pathogen-Associated

Molecular Patterns (PAMPs).[5][6] Driselase can be employed to digest fungal cell walls and

release these elicitor-active fragments. These fragments can then be used to study the

plant's defense responses, including the activation of signaling cascades, production of

reactive oxygen species (ROS), and induction of defense gene expression.

Analysis of Plant Cell Wall Modifications during Infection: The plant cell wall is a dynamic

barrier that is often reinforced and modified during a pathogen attack. Driselase, with its

ability to degrade various cell wall components, can be used as a tool to analyze these

changes. By comparing the enzymatic digestibility of cell walls from healthy and infected

plants, researchers can gain insights into the structural and compositional modifications that

contribute to disease resistance or susceptibility.

Experimental Protocols
Protoplast Isolation from Fungal Pathogens
This protocol is a general guideline for the isolation of protoplasts from fungal mycelia and can

be adapted for various species. Optimization of enzyme concentrations, osmotic stabilizers,

and incubation times is recommended for each specific fungus.

Materials:

Fungal mycelia (e.g., from a liquid culture of Fusarium verticillioides)

Driselase
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Lysing Enzymes from Trichoderma harzianum (optional, but recommended for some

species)

Osmotic stabilizer solution (e.g., 1 M KCl, 1.2 M MgSO₄, or 1 M NH₄Cl)

Sterile water

Centrifuge and sterile centrifuge tubes

Hemocytometer or microscope for counting

Procedure:

Grow the fungal pathogen in a suitable liquid medium to obtain a sufficient amount of

mycelia.

Harvest the mycelia by filtration and wash thoroughly with sterile osmotic stabilizer solution.

Prepare the enzyme solution by dissolving Driselase (and lysing enzyme, if used) in the

osmotic stabilizer solution. (See Table 1 for recommended concentrations).

Resuspend the washed mycelia in the enzyme solution.

Incubate the suspension at an appropriate temperature (e.g., 25-30°C) with gentle shaking

(e.g., 70-85 rpm) for 2-4 hours.

Monitor the release of protoplasts periodically using a light microscope.

Once a sufficient number of protoplasts are released, filter the suspension through sterile

miracloth or a nylon mesh to remove undigested mycelia.

Pellet the protoplasts by centrifugation at a low speed (e.g., 200 x g) for 5-10 minutes.

Carefully remove the supernatant and gently resuspend the protoplast pellet in the osmotic

stabilizer solution.

Wash the protoplasts two more times by repeating steps 8 and 9.
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Resuspend the final protoplast pellet in a known volume of osmotic stabilizer and determine

the yield using a hemocytometer.

The protoplasts are now ready for downstream applications.

Quantitative Data for Fungal Protoplast Isolation:

Fungal
Species

Driselase
Concentr
ation

Other
Enzymes

Osmotic
Stabilizer

Incubatio
n Time
(hours)

Protoplas
t Yield
(protopla
sts/mL)

Referenc
e

Fusarium

verticillioid

es

12.5

mg/mL

10 mg/mL

Lysing

Enzyme

1 M KCl
Not

Specified
High [3]

Colletotrich

um

scovillei

0.8% (8

mg/mL)

2% Lysing

Enzyme
1 M NH₄Cl 3 Optimal [7]

Botrytis

cinerea

0.2% (2

mg/mL)

0.4%

Glucuronid

ase, 0.4%

Cellulase

R10

0.6 M

Mannitol
4-6

2.6 x 10⁶ -

5.8 x 10⁶
[4]

Protoplast Isolation from Arabidopsis thaliana Leaves
This protocol is adapted for the isolation of protoplasts from the leaves of the model plant

Arabidopsis thaliana.

Materials:

Leaves from 3-4 week old Arabidopsis thaliana plants

Enzyme solution (see below)

W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)
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MMg solution (0.4 M mannitol, 15 mM MgCl₂, 4 mM MES, pH 5.7)

Scalpel or razor blades

Petri dishes

Nylon mesh (50-75 µm)

Centrifuge and sterile centrifuge tubes

Enzyme Solution Preparation (for 50 mL):

Cellulase R-10: 0.5 g

Macerozyme R-10: 0.1 g

Driselase: 0.3 g (0.6%)

Mannitol: 20 g (0.8 M)

KCl: 37.5 mg (10 mM)

MES: 97.5 mg (10 mM)

BSA (Bovine Serum Albumin): 50 mg

CaCl₂: 55.5 mg (1 mM)

Adjust pH to 5.7 and bring the final volume to 50 mL with sterile water.

Warm the solution at 55°C for 10 minutes to inactivate proteases, then cool to room

temperature before use.

Procedure:

Cut the Arabidopsis leaves into fine strips (approximately 1 mm wide) using a sharp scalpel.

Transfer the leaf strips into a petri dish containing the enzyme solution, ensuring they are

fully submerged.
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Vacuum infiltrate the leaf strips for 15-30 minutes to facilitate enzyme penetration.

Incubate the petri dish in the dark with gentle shaking (e.g., 40-50 rpm) for 3-4 hours.

Gently swirl the dish to release the protoplasts.

Filter the protoplast suspension through a nylon mesh into a sterile centrifuge tube.

Centrifuge at 100 x g for 2 minutes to pellet the protoplasts.

Carefully remove the supernatant and gently resuspend the protoplasts in 10 mL of cold W5

solution.

Incubate on ice for 30 minutes.

Centrifuge at 100 x g for 2 minutes, remove the supernatant, and resuspend in MMg

solution.

The protoplasts are now ready for use in transient expression assays or other applications.

Preparation of Fungal Cell Wall Elicitors (Generalized
Protocol)
This generalized protocol describes the preparation of elicitor-active carbohydrate fragments

from fungal cell walls using Driselase.

Materials:

Fungal mycelia

Driselase

Phosphate buffer (e.g., 50 mM, pH 6.0)

Centrifuge and sterile centrifuge tubes

Boiling water bath
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Dialysis tubing (with an appropriate molecular weight cutoff, e.g., 1 kDa)

Lyophilizer

Procedure:

Grow and harvest fungal mycelia as described in the fungal protoplast isolation protocol.

Wash the mycelia extensively with sterile water to remove any media components.

Resuspend the mycelia in phosphate buffer.

Homogenize the mycelia using a blender or a mortar and pestle to break the cells and obtain

a crude cell wall preparation.

Wash the cell wall preparation several times with the buffer by repeated centrifugation and

resuspension to remove cytoplasmic contents.

Resuspend the purified cell wall fraction in the phosphate buffer.

Add Driselase to the cell wall suspension (e.g., 1-5 mg/mL, requires optimization).

Incubate at 37°C with shaking for 24-48 hours.

Terminate the enzymatic digestion by boiling the mixture for 10 minutes.

Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes to pellet any undigested material.

Collect the supernatant containing the solubilized cell wall fragments.

Dialyze the supernatant extensively against deionized water to remove small molecules and

salts.

Lyophilize the dialyzed solution to obtain a dry powder of fungal elicitors.

The elicitor preparation can be quantified by weight and used to treat plant cells or tissues to

study defense responses.
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Analysis of Plant Cell Wall Modifications (Generalized
Protocol)
This protocol provides a general framework for using Driselase to assess changes in plant cell

wall composition during pathogen infection.

Materials:

Healthy and pathogen-infected plant tissue

Driselase

Buffer solution (e.g., 50 mM acetate buffer, pH 5.0)

Reagents for sugar analysis (e.g., for a colorimetric assay or for derivatization for GC-MS)

Spectrophotometer or Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

Harvest healthy (control) and infected plant tissues at different time points post-inoculation.

Isolate the cell walls from both sets of tissues as described in the elicitor preparation protocol

(steps 2-5).

Dry the cell wall preparations to a constant weight.

Resuspend a known amount of dried cell wall material from both healthy and infected tissues

in the buffer solution.

Treat the cell wall suspensions with a defined concentration of Driselase (e.g., 1 mg/mL).

Incubate the reactions at an optimal temperature and time for Driselase activity.

Stop the reaction (e.g., by boiling).

Centrifuge to pellet the undigested cell wall material.
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Analyze the supernatant for the amount of released sugars using a suitable method (e.g., the

DNSA assay for reducing sugars or GC-MS for monosaccharide composition).

Compare the amount and composition of sugars released from the cell walls of healthy

versus infected plants. An increase or decrease in the release of certain sugars can indicate

modifications to the cell wall structure and composition as a result of the infection.
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Caption: Fungal elicitor signaling pathway.

Experimental Workflow for Fungal Protoplast Isolation
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Caption: Fungal protoplast isolation workflow.
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Conclusion
Driselase is a powerful and versatile enzymatic tool for researchers in plant pathology and

related fields. Its broad substrate specificity allows for the efficient degradation of both plant

and fungal cell walls, enabling a wide range of applications from protoplast isolation to the

study of host-pathogen recognition and defense responses. The protocols and data presented

in these application notes serve as a valuable resource for designing and conducting

experiments to further our understanding of the complex interactions between plants and their

fungal pathogens. As with any enzymatic application, optimization of the reaction conditions is

crucial to achieve the desired outcomes for specific plant-pathogen systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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